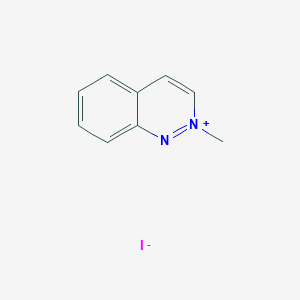
2-Methylcinnolin-2-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylcinnolin-2-ium iodide is a heterocyclic aromatic compound that belongs to the cinnoline family It is characterized by the presence of a methyl group at the second position of the cinnoline ring and an iodide ion as a counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcinnolin-2-ium iodide typically involves the reaction of 2-methylcinnoline with an iodinating agent. One common method is the reaction of 2-methylcinnoline with iodine in the presence of an oxidizing agent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, typically around 100°C, to facilitate the formation of the iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
2-Methylcinnolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives.
科学研究应用
2-Methylcinnolin-2-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Methylcinnolin-2-ium iodide involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. Its iodide ion can also facilitate the formation of reactive intermediates, which can further interact with biological molecules or other chemical species.
相似化合物的比较
Similar Compounds
2-Methylcinnoline: The parent compound without the iodide ion.
2-Methylquinoline: A similar heterocyclic compound with a different ring structure.
2-Methylbenzimidazolium iodide: Another iodide salt with a similar structure but different ring system.
属性
分子式 |
C9H9IN2 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC 名称 |
2-methylcinnolin-2-ium;iodide |
InChI |
InChI=1S/C9H9N2.HI/c1-11-7-6-8-4-2-3-5-9(8)10-11;/h2-7H,1H3;1H/q+1;/p-1 |
InChI 键 |
QSRDYBAAWJDYIM-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=NC2=CC=CC=C2C=C1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


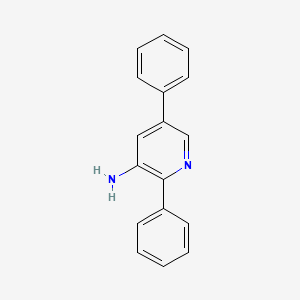
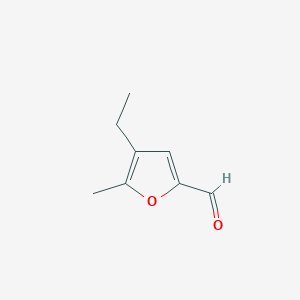

![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)

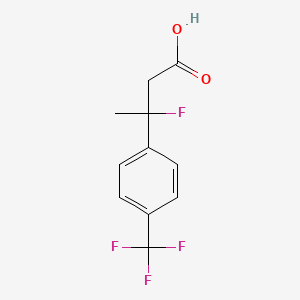
![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)

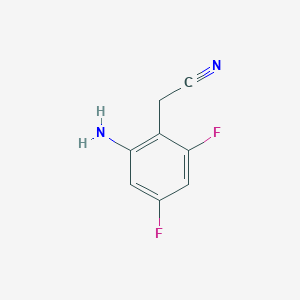
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
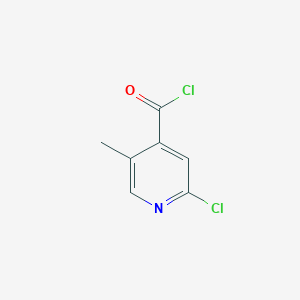
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)
